molecular formula C13H7ClN2O2 B3839157 2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione CAS No. 36935-88-3

2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B3839157
CAS RN: 36935-88-3
M. Wt: 258.66 g/mol
InChI Key: XNQAHKGAKUEWGJ-UHFFFAOYSA-N
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Patent
US04072499

Procedure details

To a stirred solution at 120° C. containing 30 grams of phthalic anhydride in 500 ml. of xylene, 26 grams of 2-amino-5-chloropyridine was added in one portion. The stirred solution was heated at reflux for 4 to 5 hours during which time 3.6 ml. of water was removed. After stirring at 25°-30° C. for 18 hours, the slurry was cooled to 5° C., the solids collected by filtration and air dried at 25°-30° C. An 89 percent yield of N-(5-chloro-2-pyridyl)phthalimide, m.p. 153°-5° C., was obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][N:14]=1>C1(C)C(C)=CC=CC=1>[Cl:19][C:16]1[CH:17]=[CH:18][C:13]([N:12]2[C:1](=[O:11])[C:2]3=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]3[C:4]2=[O:6])=[N:14][CH:15]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After stirring at 25°-30° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 to 5 hours during which time 3.6 ml
Duration
4.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
of water was removed
FILTRATION
Type
FILTRATION
Details
the solids collected by filtration and air
CUSTOM
Type
CUSTOM
Details
dried at 25°-30° C

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=CC(=NC1)N1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.